![molecular formula C18H24N2OS B2664867 1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone CAS No. 536701-72-1](/img/structure/B2664867.png)
1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone
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Overview
Description
“1-(2-ethylpiperidin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone” is a complex organic compound. It contains an ethylpiperidinyl group, a methylindolyl group, and a thioethanone group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the ethylpiperidinyl, methylindolyl, and thioethanone groups suggests that this compound could participate in a variety of chemical reactions .
Scientific Research Applications
Synthesis and Characterization
Anticancer and Anti-Breast Cancer Agents
Research into thiazolyl derivatives, such as 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, has shown promising anticancer activities. A study demonstrated significant antitumor activities against MCF-7 tumor cells, indicating the compound's potential as an anti-breast cancer agent with some derivatives outperforming reference drugs like vinblastine sulfate and cisplatin (H. Mahmoud et al., 2021).
Neuroprotective Agents
Certain derivatives synthesized from related structures have been explored for their neuroprotective properties. For example, compounds exhibiting significant binding affinity to GluN2B-containing NMDA receptors were identified, with one showing promising antioxidant effects and potential as a neuroprotective agent (R. Gitto et al., 2014).
Cannabinoid Receptor Affinity
An interesting application involves the identification of a cannabimimetic compound with affinity for cannabinoid CB₁ and CB₂ receptors. This discovery opens the door for further research into the therapeutic potential of such compounds in treating conditions influenced by these receptors (N. Uchiyama et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-3-14-8-6-7-11-20(14)17(21)12-22-18-13(2)19-16-10-5-4-9-15(16)18/h4-5,9-10,14,19H,3,6-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDDBUUFQOTJJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=C(NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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